molecular formula C7H6BrN3 B13691065 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13691065
M. Wt: 212.05 g/mol
InChI Key: DBJNUTONUCAAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a bromine atom at the 5th position and a methyl group at the 8th position.

Preparation Methods

The synthesis of 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One efficient method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Chemical Reactions Analysis

5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways involved in inflammation and immune response . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)11-7(5)9-4-10-11/h2-4H,1H3

InChI Key

DBJNUTONUCAAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=NC=N2)Br

Origin of Product

United States

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